

Corchoionol C: A Technical Overview of a Bioactive Sesquiterpenoid

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Compound of Interest

Compound Name: Corchoionol C

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Corchoionol C**, a sesquiterpenoid natural product. The information is compiled for an audience in the fields of chemical research, pharmacology, and drug development, focusing on its chemical structure, known biological activities, and the methodologies relevant to its study.

Chemical Identity and Structure

Corchoionol C is a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. It is the aglycon component of Corchoionoside C[1][2].

Chemical Structure:

(A 2D representation of the chemical structure of **Corchoionol C**)

The compound's identity is defined by the following systematic nomenclature and identifiers.

Table 1: Chemical Identifiers for **Corchoionol C**

Identifier	Value	Reference(s)
IUPAC Name	(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one	[3]
CAS Number	189351-15-3	[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₂₀ O ₃	[3][4][5]
Molecular Weight	224.3 g/mol	[3][4][5]
SMILES	CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C	[3][4]

| InChIKey | KPQMCAKZR XOZLB-ZOLRFCATSA-N |[3] |

Physicochemical Properties

Corchoionol C has been characterized as both an oil and a powder, which may depend on its purity and the isolation method used. Its solubility in various organic solvents facilitates its use in laboratory settings.

Table 2: Physical and Chemical Properties of **Corchoionol C**

Property	Description	Reference(s)
Appearance	Oil or Powder	[3][5]
Purity	≥98%	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]

| Source | Isolated from the herbs of *Uraria crinita* |[3][5] |

Biological Activity and Mechanism of Action

Corchoionol C is recognized for its potent antimicrobial properties[4]. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively documented in publicly available literature, its mechanism of action has been described.

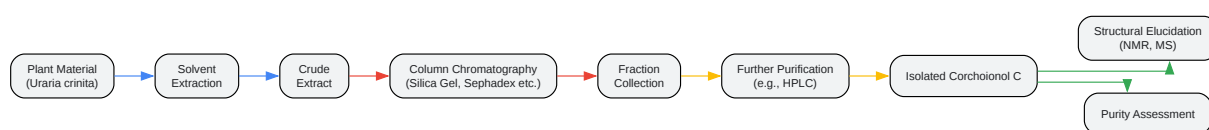
The antimicrobial effect of **Corchoionol C** involves the disruption of microbial cell membranes. This leads to the inhibition of essential enzymatic processes within the pathogen, ultimately causing cell lysis and death[4]. This mode of action makes it a compound of interest for further investigation in the development of new antimicrobial agents. The compound has also been noted in studies screening for immunosuppressive activity, though its specific contribution was not detailed[3].

Isolation and Characterization

Natural Source and Isolation

Corchoionol C is a natural product that has been successfully isolated from the herbs of *Uraria crinita*[3][5]. General methods for isolating chemical constituents from this plant involve various chromatographic techniques.

A generalized workflow for the isolation of natural products like **Corchoionol C** is depicted below.



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Caption: Generalized workflow for the isolation and identification of **Corchoionol C**.

Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) data (^1H and ^{13}C NMR) are essential for the unambiguous structural elucidation and confirmation of natural products. However, specific peak assignments for **Corchoionol C** are not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols specific to **Corchoionol C** are not widely published. However, a standard protocol for determining the antimicrobial efficacy of a compound, such as the Minimum Inhibitory Concentration (MIC) assay, is provided below as a representative methodology.

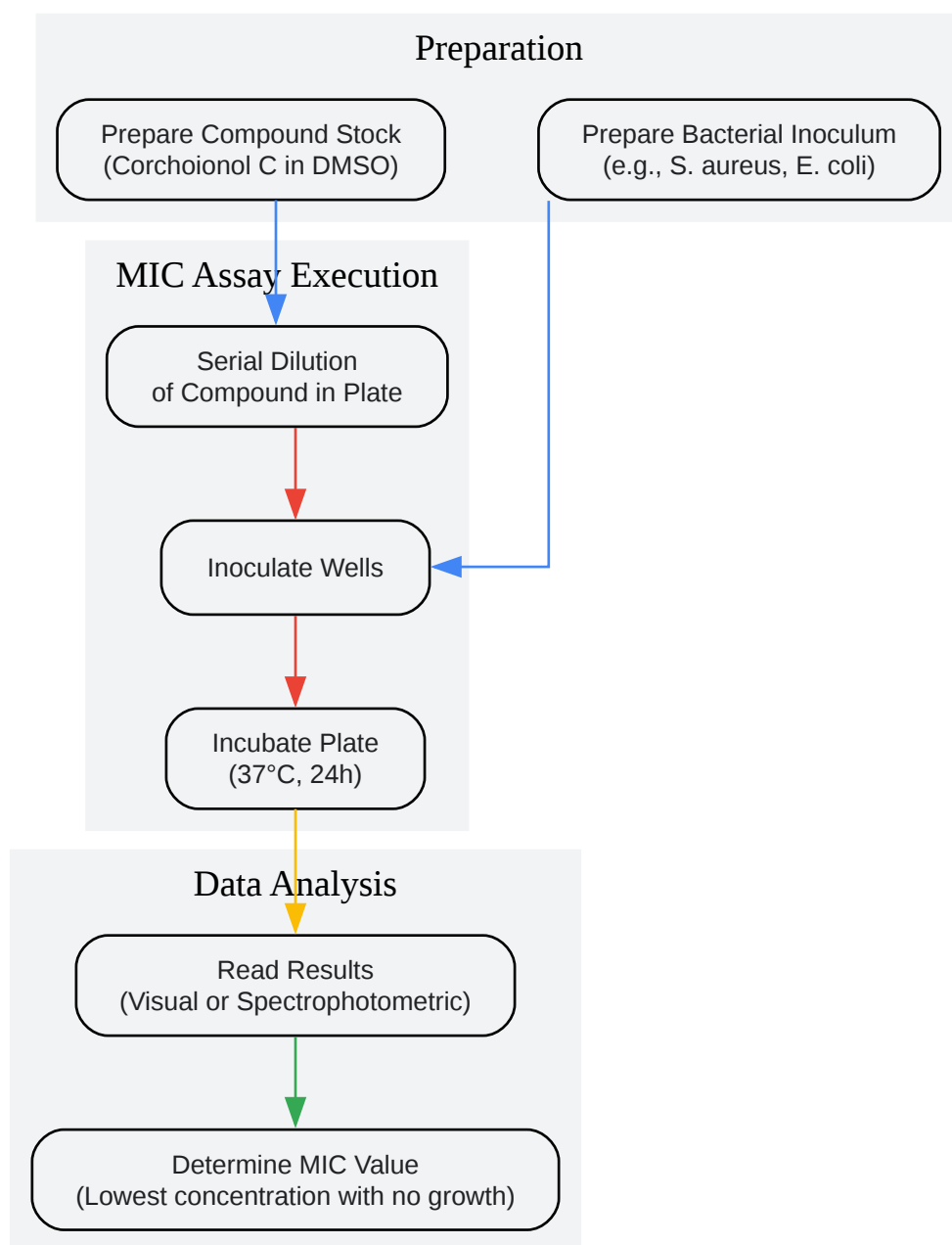
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general broth microdilution method to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Preparation of Materials:
 - Test Compound (**Corchoionol C**) stock solution of known concentration.
 - Sterile 96-well microtiter plates.
 - Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
 - Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).
 - Positive control (broth + inoculum), negative control (broth only), and antibiotic control (e.g., gentamicin).
- Assay Procedure:
 - Dispense 50 μ L of sterile broth into all wells of the microtiter plate.
 - Add 50 μ L of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 μ L from one well to the next.
 - Prepare the bacterial inoculum by diluting the standardized suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
 - Add 50 μ L of the diluted bacterial inoculum to each well (except the negative control).

- Incubate the plate at 37°C for 18-24 hours.
- Data Interpretation:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed[6].

The logical workflow for evaluating a novel compound's antimicrobial potential is illustrated in the diagram below.



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Caption: Logical workflow for a Minimum Inhibitory Concentration (MIC) experiment.

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